molecular formula C12H15NO2 B13678691 cis-Methyl 4-phenylpyrrolidine-3-carboxylate

cis-Methyl 4-phenylpyrrolidine-3-carboxylate

Cat. No.: B13678691
M. Wt: 205.25 g/mol
InChI Key: RHZYPIMJMZIAGF-QWRGUYRKSA-N
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Description

cis-Methyl 4-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities .

Preparation Methods

The synthesis of cis-Methyl 4-phenylpyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the [3+2] dipolar cycloaddition of azomethine ylides and vinyl ketones . This reaction proceeds smoothly under mild conditions, affording moderate to high yields of the desired product .

In industrial production, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for monitoring the reaction progress and confirming the structure of the final product .

Chemical Reactions Analysis

cis-Methyl 4-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at different positions of the pyrrolidine ring, often using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

cis-Methyl 4-phenylpyrrolidine-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential therapeutic properties, including its role as a scaffold for drug discovery . It has been investigated for its potential use in the treatment of various diseases due to its ability to interact with specific biological targets .

Comparison with Similar Compounds

cis-Methyl 4-phenylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as methyl 4-acetyl-2-methyl-5-phenylpyrrolidine-2-carboxylate . These compounds share a similar pyrrolidine core structure but differ in their substituents, leading to variations in their biological activity and chemical properties. The uniqueness of this compound lies in its specific substituents and stereochemistry, which contribute to its distinct biological profile .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it an important molecule for research and development in chemistry, biology, and medicine. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into its unique properties and potential therapeutic uses.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11-/m0/s1

InChI Key

RHZYPIMJMZIAGF-QWRGUYRKSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@H]1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2

Origin of Product

United States

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